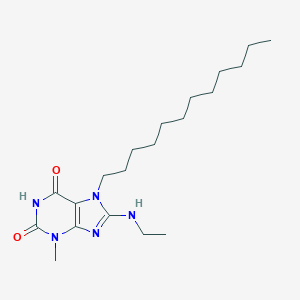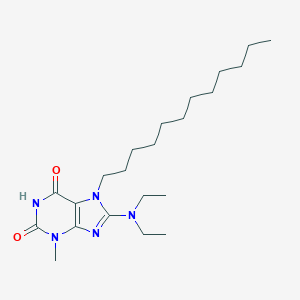![molecular formula C15H13BrCl3N3O B401656 4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide](/img/structure/B401656.png)
4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide is a complex organic compound with the molecular formula C15H13BrCl3N3O and a molecular weight of 437.553 g/mol This compound is notable for its unique structure, which includes a bromine atom, a trichloromethyl group, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-bromo-benzoyl chloride with 2,2,2-trichloro-1-[(pyridin-3-ylmethyl)-amino]-ethanol under basic conditions to form the desired benzamide . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the type of reaction. For example, in a substitution reaction, the bromine atom is replaced by the nucleophile, forming a new compound with different properties.
Applications De Recherche Scientifique
4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and can be used to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Mécanisme D'action
The mechanism of action for 4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar structure but with a methyl group instead of the trichloromethyl group.
4-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: Contains a pyrrolo-pyridine ring instead of the benzamide structure.
Uniqueness
4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide is unique due to its combination of a bromine atom, a trichloromethyl group, and a pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C15H13BrCl3N3O |
|---|---|
Poids moléculaire |
437.5g/mol |
Nom IUPAC |
4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide |
InChI |
InChI=1S/C15H13BrCl3N3O/c16-12-5-3-11(4-6-12)13(23)22-14(15(17,18)19)21-9-10-2-1-7-20-8-10/h1-8,14,21H,9H2,(H,22,23) |
Clé InChI |
SBISOGPNPWSTHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC(=CN=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-chloro-6-ethoxyphenyl] acetate](/img/structure/B401576.png)


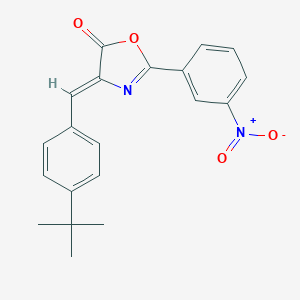
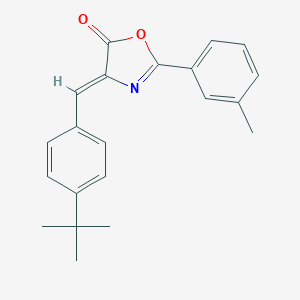
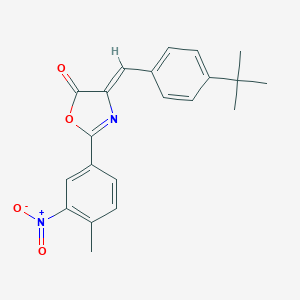
![4-nitro-3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B401585.png)
![2-iodo-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B401587.png)
![4-nitro-3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B401588.png)
![2-chloro-6-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B401589.png)
![4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-chloro-6-ethoxyphenyl acetate](/img/structure/B401592.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B401593.png)
